Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
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Description
“Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C19H15FN2O4S and a molecular weight of 386.41. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate”. However, benzo[d]thiazole compounds have been synthesized in various studies34. For instance, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors3.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available from the search results. However, related compounds such as benzo[d]thiazole derivatives have been studied3.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” are not mentioned in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate” are not available from the search results.Safety And Hazards
The safety and hazards associated with this compound are not directly mentioned in the search results.
Future Directions
The future directions for this compound are not directly mentioned in the search results. However, benzo[d]thiazole compounds have been suggested as a good template for further drug development3.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCHAHRPGVTQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate |
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